Schizolaenone C
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Overview
Description
Schizolaenone C is a natural product that can be found in the plant Schizolaena hystrix. It is a flavonoid compound known for its anti-proliferative and anti-oxidative activities . This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of cancer research and antioxidant therapy.
Preparation Methods
Schizolaenone C is primarily isolated from natural sources, specifically from the plant Schizolaena hystrix . The extraction process involves solvent extraction followed by chromatographic techniques to purify the compound. There is limited information on the synthetic routes for this compound, as it is mainly obtained from its natural source. Industrial production methods have not been extensively documented, suggesting that current research relies heavily on natural extraction.
Chemical Reactions Analysis
Schizolaenone C undergoes various chemical reactions, including:
Oxidation: It exhibits anti-oxidative properties, indicating its ability to undergo oxidation reactions.
Reduction: There is limited information on its reduction reactions.
Substitution: The compound can participate in substitution reactions, particularly involving its hydroxyl groups.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation reactions and various solvents for extraction and purification. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
Schizolaenone C has several scientific research applications:
Mechanism of Action
The mechanism by which Schizolaenone C exerts its effects involves its interaction with cellular pathways related to oxidative stress and cell proliferation. It inhibits the growth of human ovarian cancer cells by interfering with cellular signaling pathways that regulate cell division . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative damage to cells .
Comparison with Similar Compounds
Schizolaenone C is similar to other flavonoid compounds such as diplacone and 3’-O-methyl-5’-hydroxydiplacone, which also exhibit antioxidant and cytoprotective activities . this compound is unique due to its specific structure and the presence of a geranyl group, which contributes to its distinct biological activities . Other similar compounds include mimulone and 6-isopentenyl-3’-O-methyltaxifolin, which share some structural similarities but differ in their specific functional groups and biological activities .
Properties
Molecular Formula |
C25H28O6 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2S)-2-(3,5-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-19-20(28)12-23-24(25(19)30)21(29)13-22(31-23)16-9-17(26)11-18(27)10-16/h5,7,9-12,22,26-28,30H,4,6,8,13H2,1-3H3/b15-7+/t22-/m0/s1 |
InChI Key |
CVIHLQPNGRNSIC-CEMXSPGASA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC(=CC(=C3)O)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=CC(=C3)O)O)O)C)C |
Origin of Product |
United States |
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